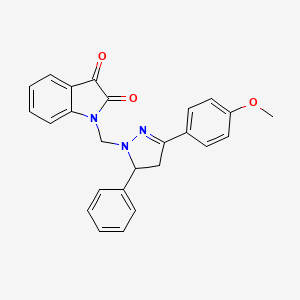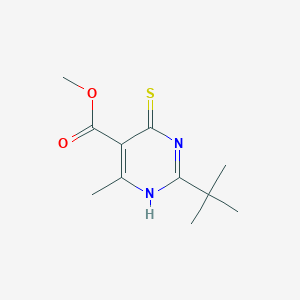
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate, also known as M2TBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival. Specifically, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme essential for DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little to no effect on normal cells. Additionally, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been found to inhibit tumor growth and metastasis in animal models of breast and lung cancer. These findings suggest that Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate may have potential as a therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is its high potency and selectivity against cancer cells, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate.
未来方向
There are several future directions for the study of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as materials science and organic synthesis, and the investigation of its mechanism of action and potential side effects in vivo. Additionally, further studies are needed to optimize the dosage and administration of Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate for potential clinical use.
合成方法
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate can be synthesized through a multistep process involving the reaction of tert-butyl acetoacetate with thiourea, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate in high yield and purity.
科学研究应用
Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. In drug discovery, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, Methyl 2-tert-butyl-4-methyl-6-sulfanylpyrimidine-5-carboxylate has been found to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of novel therapeutic agents.
属性
IUPAC Name |
methyl 2-tert-butyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-6-7(9(14)15-5)8(16)13-10(12-6)11(2,3)4/h1-5H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYIRTZFFOMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

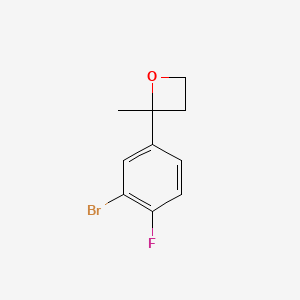
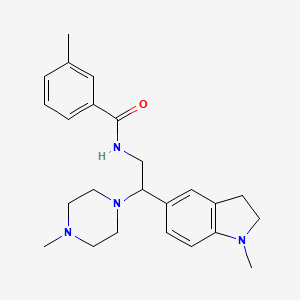
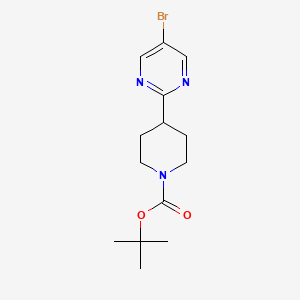

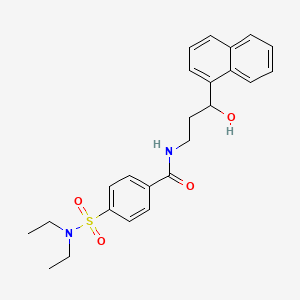

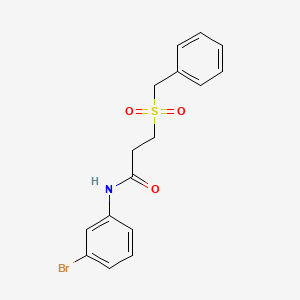

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2358679.png)
![2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B2358680.png)

![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)
